molecular formula C52H74N5O10PSi B13402987 N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide

Cat. No.: B13402987
M. Wt: 988.2 g/mol
InChI Key: OBHVHGNMPRNNPM-RNGKMJNNSA-N
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Description

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide is a complex organic compound with a multifaceted structure. This compound is notable for its intricate arrangement of functional groups, which include methoxyphenyl, cyanoethoxy, and oxopyrimidinyl moieties. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the methoxyphenyl and cyanoethoxy groups through nucleophilic substitution reactions. The final step involves the acylation of the oxopyrimidinyl moiety to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide: This compound shares structural similarities with other oxopyrimidinyl derivatives and phosphanyl-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C52H74N5O10PSi

Molecular Weight

988.2 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C52H74N5O10PSi/c1-34(2)57(35(3)4)68(64-30-18-29-53)67-47-46(32-63-52(41-19-16-15-17-20-41,42-21-25-44(60-13)26-22-42)43-23-27-45(61-14)28-24-43)66-50(56-31-39(11)49(54-40(12)58)55-51(56)59)48(47)62-33-65-69(36(5)6,37(7)8)38(9)10/h15-17,19-28,31,34-38,46-48,50H,18,30,32-33H2,1-14H3,(H,54,55,58,59)/t46-,47-,48-,50-,68?/m1/s1

InChI Key

OBHVHGNMPRNNPM-RNGKMJNNSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCO[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCO[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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